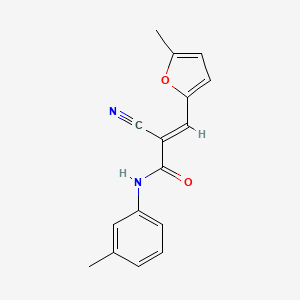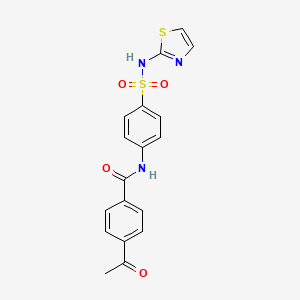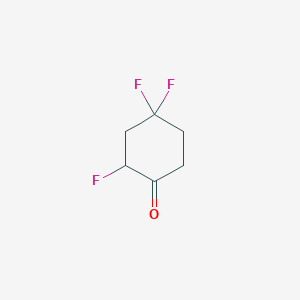
2,4,4-Trifluorocyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trifluorocyclohexan-1-one, also known as TFCH, is a chemical compound that has gained significant attention in scientific research due to its unique properties . It is a colorless liquid that is soluble in water and has a distinct odor .
Molecular Structure Analysis
The molecular formula of this compound is C6H7F3O . Its molecular weight is 152.12 . The InChI Code is 1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that cyclohexanone derivatives have been used in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization.Physical And Chemical Properties Analysis
This compound is a colorless liquid that is soluble in water . It has a distinct odor . The compound has a molecular weight of 152.12 .Applications De Recherche Scientifique
Conformational Analysis
Researchers have investigated the conformational preferences of difluorocyclohexanes, providing insights into the stereochemical dynamics that might be relevant for 2,4,4-Trifluorocyclohexan-1-one. Studies reveal that solvent effects significantly influence the conformational stability of these molecules, with implications for their reactivity and interaction in various chemical environments (Wiberg et al., 2005).
Supramolecular Chemistry
Fluorinated cyclohexanes have been explored for their potential in supramolecular chemistry. The facial polarization exhibited by hexafluorocyclohexanes, for example, demonstrates how fluorine substitution can impart significant molecular dipoles, potentially useful for designing new functional organic molecules or for applications in supramolecular chemistry (Keddie et al., 2015).
Organic Synthesis and Catalysis
The reactivity of cyclohexa-2,4-dien-1-one derivatives with N-heterocycles in the presence of scandium(III) triflate highlights the synthetic utility of cyclohexanone derivatives in forming N-aryl heterocycles. Such reactions emphasize the role of this compound and its analogs in facilitating tandem Michael addition reactions followed by aromatization, thereby expanding the toolkit for heterocyclic compound synthesis (Chittimalla et al., 2017).
Nonlinear Optical Materials
The structural uniqueness of all-cis-1,2,3,4,5,6-hexafluorocyclohexane has been leveraged in the design of alkalides with significant nonlinear optical responses and high stability. Such studies underscore the potential of fluorinated cyclohexanones in the development of materials with novel electronic and optical properties (Sun et al., 2017).
Fluorinated Solvents
Investigations into the reactivity and stability of trifluoromethylcyclohexane suggest its potential as a solvent, particularly in substituting chlorinated solvents for certain reactions. This indicates a broader interest in fluorinated cyclohexanes for applications beyond their direct chemical reactivity, including their utility in green chemistry and solvent design (Legros et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
2,4,4-trifluorocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-4-3-6(8,9)2-1-5(4)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBFFBILNCCTEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1=O)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2684342.png)

![ethyl 2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2684345.png)
![4-({2-[3-(2-Chlorophenyl)-4-cyano-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2684346.png)
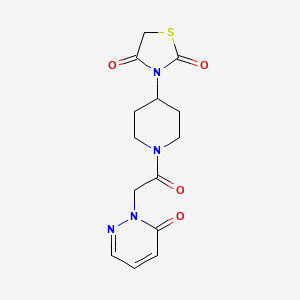



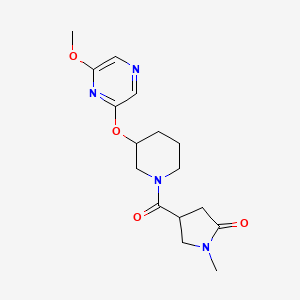
![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)

